molecular formula C10H15O2P B8701317 4-Phenylbutylphosphonous acid

4-Phenylbutylphosphonous acid

Cat. No. B8701317
M. Wt: 198.20 g/mol
InChI Key: ZJLCWRUFLIMZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670193

Procedure details

4-Phenylbutylphosphonous acid (47.19 gm, 0.238 mole) was dissolved in acetone (250 ml) and diluted with water (50 ml). Sodium hydroxide solution (9.5 gm, 0.238 mole) in water (50 ml) was added to it to get pH=7.0. The reaction mixture was cooled to 20° C. and potassium permanganate solution (22.5 gm, 0.142 mole) in water (250 ml) was added to it with stirring and maintaining the temperature around 20°-2 ° C. After the addition (15 minutes), the reaction mixture was stirred for 15 minutes at room temperature, acidified to pH 0 using concentrated HCl acid and saturated sodium bisulphite solution was added to it to get a white cloudy precipitate. Standard extractive workup using ethyl acetate followed by crystallization from ethyl acetate/hexane produced the title compound in 87% (44.16 gm) yield, m.p. 93° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
47.19 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
22.5 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][P:11]([OH:13])[OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[Mn]([O-])(=O)(=O)=[O:17].[K+].Cl.S(=O)(O)[O-].[Na+]>CC(C)=O.O.C(OCC)(=O)C>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][P:11](=[O:17])([OH:13])[OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
47.19 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCP(O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
22.5 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get pH=7.0
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature around 20°-2 ° C
ADDITION
Type
ADDITION
Details
After the addition (15 minutes)
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 minutes at room temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
was added to it
CUSTOM
Type
CUSTOM
Details
to get a white cloudy precipitate
CUSTOM
Type
CUSTOM
Details
followed by crystallization from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCP(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.